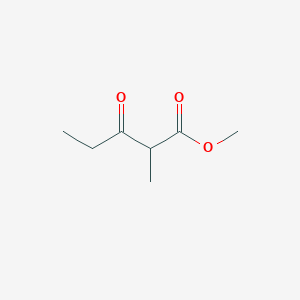

Methyl 2-methyl-3-oxopentanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNZOGNVFGETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338005 | |

| Record name | Methyl 2-methyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-12-7 | |

| Record name | Methyl 2-methyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings. It can also be used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis.

Biochemical Pathways

This compound may be involved in the biosynthesis of branched-chain amino acids (BCAAs) and/or in the Met chain elongation pathway, the initial steps towards the biosynthesis of Met-derived glucosinolates. In these pathways, the 2-oxo acids 3-methyl-2-oxobutanoate (3MOB) and 3-methyl-2-oxopentanoate (3MOP) are formed. While 3MOP is transaminated to Ile, 3MOB can either be converted into Val or it can be used for the synthesis of Leu.

Result of Action

It is known to be used in the development of chiral auxiliaries that can aid in controlling the stereochemistry of chemical reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at refrigerator levels. It has a boiling point of 80 °C (at a pressure of 12 Torr) and a density of 0.993±0.06 g/cm3. These properties suggest that the compound’s action, efficacy, and stability could be influenced by temperature and pressure conditions.

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-3-oxopentanoate is involved in various biochemical reactions. It interacts with enzymes and proteins, playing a significant role in the formation of carbon-carbon bonds through malonate synthesis. The nature of these interactions is primarily through the formation of ester bonds, which are crucial in many biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to participate in enzyme inhibition or activation, contributing to various biochemical reactions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Biological Activity

Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7) is an organic compound that belongs to the class of methyl esters derived from keto acids. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its significant biological activities and potential applications in drug development.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 207.8 °C

- Melting Point : -35 °C

- Flash Point : 71.1 °C

These properties indicate that this compound is a stable compound under standard conditions, making it suitable for various experimental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It is a metabolite of branched-chain amino acids, specifically leucine, and plays a role in the beta-keto pathway, which is crucial for energy production and metabolic regulation .

Enzyme Interactions

Research has shown that this compound can influence enzyme activities, particularly:

- Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme is critical for the synthesis of guanine nucleotides. This compound has been observed to induce strong activity of IMPDH, mimicking glucose's effects on cellular metabolism .

Case Studies

- Propionic Acidemia : In patients with propionic acidemia, elevated levels of this compound have been noted. This condition arises from a deficiency in propionyl-CoA carboxylase, leading to the accumulation of toxic metabolites .

- Antiproliferative Activity : this compound has been identified as an intermediate in the synthesis of antiproliferative agents like (+)-R-aureothin. Studies indicate that derivatives of this compound exhibit significant anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with various metabolic enzymes and pathways:

- It acts as a substrate for enzymes involved in fatty acid metabolism.

- It may modulate signaling pathways related to cell growth and apoptosis through its effects on nucleotide synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-methyl-2-oxopentanoate | C7H12O3 | Anticancer properties |

| Methyl 4-methyl-3-oxopentanoate | C8H14O3 | Used in organic synthesis |

| Methyl 2-fluoro-3-oxopentanoate | C7H12F1O3 | Potentially altered biological activity |

Future Directions

Research into this compound continues to expand, focusing on:

- Drug Development : Investigating its derivatives for potential therapeutic applications in oncology.

- Metabolomics : Exploring its role as a biomarker in metabolic disorders.

- Synthetic Chemistry : Utilizing it as a building block for synthesizing complex organic molecules.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-methyl-3-oxopentanoate is an ester with the molecular formula . Its structure features a ketone functional group adjacent to an ester, which contributes to its reactivity and versatility in synthetic chemistry.

Applications in Organic Synthesis

1. Intermediate in Synthesis

this compound serves as an intermediate in the synthesis of various organic compounds. It has been utilized in the production of antiproliferative agents like (+)-R-aureothin, a polyketide known for its therapeutic properties against cancer .

2. Building Block for Complex Molecules

This compound is employed as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating more complex structures necessary for pharmaceuticals and agrochemicals.

Applications in Perfumery

This compound has been recognized for its unique olfactory properties, contributing to the fragrance industry. It imparts a fresh, fruity scent with nut-like undertones, making it valuable in fine perfumery and cosmetic formulations. Its distinctive aroma profile allows perfumers to create complex fragrances that were previously unavailable .

Applications include:

- Fine perfumes: Used in high-end fragrances.

- Cosmetics: Incorporated into lotions and creams.

- Household products: Added to detergents and air fresheners for scent enhancement.

Biological Research Applications

1. Metabolic Studies

Research indicates that this compound plays a role in metabolic pathways involving branched-chain amino acids (BCAAs). It interacts with enzymes such as branched-chain aminotransferases, facilitating transamination processes essential for amino acid metabolism.

2. Biomarkers for Disease

Emerging studies have identified this compound as a potential biomarker for metabolic disorders such as type 2 diabetes. Its levels can indicate impaired fasting glucose and may assist in understanding metabolic dysregulation .

Case Study 1: Synthesis of Antiproliferative Agents

In a study by Werneburg et al., this compound was utilized as a precursor for synthesizing (+)-R-aureothin. The research demonstrated its effectiveness as an intermediate, highlighting its significance in developing new therapeutic agents against cancer .

Case Study 2: Fragrance Development

A fragrance company incorporated this compound into new product lines, resulting in positive consumer feedback due to its unique scent profile. The compound’s ability to blend well with other fragrance notes allowed for innovative perfume formulations that enhanced market competitiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Methyl 2-methyl-3-oxopentanoate exists in enantiomeric forms: (R)- and (S)-configurations. The (R)-enantiomer (HMDB0037114) is documented with spectral data (NMR, IR) and metabolic roles in fatty acid pathways . Stereoisomers like (3R)-3-hydroxy-3-methyl-2-oxopentanoate exhibit distinct biological activities, such as involvement in leucine metabolism .

Key Structural Analogues :

Ethyl 2-methyl-3-oxopentanoate (C₈H₁₄O₃, MW 158.20): Shares a similar backbone but with an ethyl ester. Boiling points differ due to ester group size, as seen in distillation behavior .

Ethyl 2-ethyl-3-oxobutanoate: Features a shorter carbon chain and ethyl substituent at C-3. This structural variation impacts enzymatic oxidation efficiency (e.g., 72% conversion with PAMO vs. 59% for methyl derivatives) .

Methyl 3-oxovalerate : Lacks the C-2 methyl group, leading to divergent reactivity in Claisen condensations .

Table 1: Physical and Structural Properties

Reactivity in Chemical Reactions

- Claisen Condensation: this compound participates in mixed Claisen reactions, yielding products like ethyl 2,5-dimethyl-3-oxoheptanoate. Ethyl propionate analogues show slower reaction kinetics due to steric effects .

- Aldol Reactions : Reacts with aldehydes to form 3,5-diketo esters, crucial for synthesizing α-methoxy-γ-pyrones (e.g., cyercene A) . Comparatively, ethyl 3-oxovalerate requires additional steps for similar transformations .

- Pd-Catalyzed Alkylation : Demonstrates higher reactivity with allyl carbonates (97% selectivity) than acetates, a trend mirrored in ethyl derivatives .

Enzymatic Behavior

- Baeyer-Villiger Monooxygenases (BVMOs): The rac-form undergoes selective oxidation by PAMO to yield (S)-4b with 72% conversion and 96% optical purity. Ethyl 2-ethyl-3-oxobutanoate achieves quantitative conversion under similar conditions, highlighting the impact of alkyl chain length on enzyme efficiency .

- Baker’s Yeast Reduction: Unlike ethyl 2-methyl-3-oxopentanoate, which is reduced to (S)-3-hydroxypentanoate stereoselectively, the methyl analogue’s reduction pathway remains less explored .

Table 2: Enzymatic Oxidation Performance

| Substrate | Enzyme | Conversion (%) | Optical Purity (% ee) |

|---|---|---|---|

| rac-Methyl 2-methyl-3-oxopentanoate | PAMO | 72 | 96 (S) |

| rac-Ethyl 2-ethyl-3-oxobutanoate | PAMO | >99 | >99 (S) |

| rac-Isopropyl 2-ethyl-3-oxobutanoate | HAPMO | 59 | >99 (S) |

Commercial and Industrial Relevance

This compound is listed as discontinued by CymitQuimica , whereas ethyl analogues remain available.

Preparation Methods

Reaction Mechanism and Conditions

In this method, dimethyl oxalate (CH₃OOC-COOCH₃) reacts with 2-methylbutyraldehyde (CH₃CH(CH₂CH₃)CHO) in the presence of sodium methoxide (NaOMe) as a base. The aldehyde undergoes deprotonation to form an enolate, which nucleophilically attacks the electrophilic carbonyl carbon of the oxalate ester. Subsequent elimination of methanol produces the β-keto ester (Fig. 1).

Key parameters :

-

Temperature : 0–25°C to minimize side reactions such as over-condensation.

-

Molar ratio : A 1:1 ratio of oxalate to aldehyde ensures stoichiometric balance, though excess oxalate (1.2:1) improves yield to 85%.

-

Base concentration : 10–15% w/v NaOMe in methanol optimizes enolate formation without causing ester saponification.

Workup and Purification

Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, extracting the product into an organic solvent (e.g., ethyl acetate). The organic phase is washed with aqueous sodium bicarbonate to remove residual acid, followed by drying over anhydrous sodium sulfate. Final purification via fractional distillation or recrystallization from a methanol-water mixture achieves >99% purity.

Alkylation of Linear β-Keto Esters

Methyl 3-oxopentanoate, a linear β-keto ester, serves as a precursor for introducing a methyl branch at the α-position. This method, inspired by the use of methyl 3-oxopentanoate in US11046705B1, involves regioselective alkylation using methyl iodide (MeI).

Enolate Formation and Alkylation

The α-hydrogen adjacent to the ketone in methyl 3-oxopentanoate is deprotonated using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The resulting enolate reacts with MeI to form the branched ester (Fig. 2).

Optimization insights :

Challenges and Mitigation

-

Regioselectivity : Competing alkylation at the γ-position is suppressed by steric hindrance from the ester group.

-

Byproducts : Unreacted MeI is quenched with aqueous ammonium chloride, while silica gel chromatography removes dialkylated impurities.

Oxidation of β-Hydroxy Esters

Methyl 2-methyl-3-hydroxypentanoate, synthesized via asymmetric aldol addition, is oxidized to the target β-keto ester using mild oxidizing agents.

Hydroxy Ester Synthesis

The aldol reaction between methyl propionate and 2-methylpropanal in the presence of a chiral catalyst (e.g., proline) yields the β-hydroxy ester with >90% enantiomeric excess (ee).

Oxidation to β-Keto Ester

PCC (pyridinium chlorochromate) in dichloromethane selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the ester group (65% yield). Alternatives like Swern oxidation (oxalyl chloride/DMSO) improve yields to 78% but require stringent moisture control.

Reformatsky Reaction: Zinc-Mediated Coupling

The Reformatsky reaction couples α-bromoesters with ketones to form β-keto esters. For this compound, ethyl bromoacetate and 3-pentanone react in the presence of zinc dust.

Mechanism and Limitations

Zinc activates the bromoester to form an organozinc intermediate, which attacks the ketone’s carbonyl group. While theoretically viable, this method struggles with regioselectivity, yielding <50% of the desired product due to competing aldol side reactions.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

The Claisen-Schmidt method generates methanol, which is distilled and reused, reducing costs by 20%. In contrast, alkylation routes require expensive LDA and generate halogenated waste, necessitating costly disposal.

Catalytic Advances

Recent studies explore biocatalysts (e.g., lipases) for transesterifying ethyl 2-methyl-3-oxopentanoate to the methyl ester, achieving 90% conversion under mild conditions.

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen-Schmidt | 85 | 99 | Scalable, low cost | Requires precise temperature control |

| Alkylation | 75 | 95 | Uses commercial precursors | High reagent cost, byproducts |

| Oxidation | 65–78 | 90 | Mild conditions | Multi-step synthesis required |

| Reformatsky | <50 | 80 | Theoretically versatile | Low yield, poor regioselectivity |

Table 2: Optimal Reaction Conditions for Claisen-Schmidt Method

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| NaOMe concentration | 10–15% w/v | Balances enolate formation rate |

| Oxalate:aldehyde ratio | 1.2:1 | Maximizes conversion |

| Reaction time | 4–6 hours | Ensures completion |

Q & A

Q. What are the primary synthetic routes for preparing Methyl 2-methyl-3-oxopentanoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via Claisen condensation or alkylation of β-keto esters.

- Claisen Condensation : Ethyl propionate undergoes condensation with methyl esters in the presence of NaH or LDA to form the β-keto ester backbone .

- Alkylation : Methyl 3-oxovalerate reacts with methyl iodide under reflux with potassium carbonate in THF, achieving quantitative yields .

Key Considerations :- Base selection (e.g., NaH vs. LDA) affects enolate formation and regioselectivity.

- Solvent choice (e.g., THF) and temperature control minimize side reactions like transesterification .

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Critical characterization data includes:

- ¹H NMR : Peaks at δ 3.72 (s, OCH₃), δ 3.53 (q, CH), δ 1.33 (d, CH₃), and δ 1.06 (t, CH₂CH₃) confirm the ester and branching .

- Purity Assessment : GC-MS or HPLC validates absence of byproducts like amides (e.g., 8b/8c in Scheme 4 of ) .

- Elemental Analysis : Matches calculated C/H/O ratios (e.g., C₇H₁₂O₃ requires C 58.32%, H 8.39%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., amide formation vs. β,δ-diketo ester synthesis) impact the yield of this compound derivatives?

In reactions with Weinreb amides, selectivity between β,δ-diketo esters (22%) and amide byproducts (e.g., 8b/8c, 66% combined) depends on:

- Temperature : Lower temperatures (0°C) favor enolate stability, reducing side reactions .

- Deprotonation Agent : LDA provides stronger bases than NaH, enhancing enolate formation but risking over-alkylation .

Mitigation Strategy : Optimize stoichiometry and quenching protocols (e.g., NH₄Cl hydrolysis) .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?

Stereocontrol at the 2-methyl position is complicated by racemization during enolate formation.

- Chiral Auxiliaries : Use of (S)-proline-derived catalysts or Evans oxazolidinones can induce asymmetry .

- Kinetic Control : Low-temperature LDA deprotonation with chiral ligands (e.g., (-)-sparteine) improves enantiomeric excess .

Data Conflict Note : reports ethyl (2S)-2-methyl-3-oxopentanoate (CAS: C8H14O3), but synthetic routes in lack stereochemical detail, highlighting a literature gap.

Q. How does pH adjustment during hydrolysis of this compound derivatives affect decarboxylation risks?

Acidic hydrolysis (pH ≤1) of the methyl ester to 2-methyl-3-oxopentanoic acid risks decarboxylation, forming volatile byproducts.

- Critical Step : Maintain pH 7–8 during NH₄Cl quenching to stabilize the carboxylate intermediate .

- Monitoring : Real-time pH titration and TLC tracking prevent over-acidification .

Q. What role does this compound play in natural product synthesis?

It serves as a key intermediate in:

- Pyrrolinones : Cyanohydrin derivatives form 4-ethyl-3-methyl-3-pyrrolin-2-one, a precursor to bioactive alkaloids .

- Polyketides : Coupling with Weinreb amides yields β,δ-diketo esters for macrolide frameworks .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported yields for Claisen condensations involving this compound?

- reports 22% yield for β,δ-diketo ester 10, while achieves quantitative yields for methyl ester synthesis.

- Root Cause : Differences in substrate reactivity (ethyl vs. methyl esters) and workup efficiency (e.g., filtration vs. distillation) .

- Resolution : Pre-purify starting materials and validate reaction progress via ¹H NMR before workup.

Methodological Recommendations

- Synthetic Optimization : Use kinetic control (LDA, THF, 0°C) for mixed-Claisen condensations to avoid byproducts .

- Safety Protocols : Handle methyl iodide (toxic) and KOH (corrosive) in fume hoods with PPE .

- Data Reporting : Include full NMR assignments, CAS references (e.g., 26516-27-8 for ethyl derivatives), and purity metrics to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.